molecular formula C10H7NO2S B12122065 4-(Pyridin-2-yl)thiophene-2-carboxylic acid

4-(Pyridin-2-yl)thiophene-2-carboxylic acid

Cat. No.: B12122065
M. Wt: 205.23 g/mol
InChI Key: QZWKKBJKDHNPED-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at position 2 and a pyridine ring at position 3. Its molecular formula is C₁₀H₇NO₂S, with a molecular weight of 205.24 g/mol (CAS 119082-97-2) . The pyridine moiety enhances hydrogen-bonding capacity and electronic properties, making it valuable in medicinal chemistry and materials science. This compound serves as a precursor for synthesizing bioactive derivatives, including kinase inhibitors and anti-inflammatory agents .

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

4-pyridin-2-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-5-7(6-14-9)8-3-1-2-4-11-8/h1-6H,(H,12,13)

InChI Key

QZWKKBJKDHNPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .

Industrial Production Methods

The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to 4-(Pyridin-2-yl)thiophene-2-carboxylic acid. For instance, compounds synthesized from this core structure have shown significant activity against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli. In vitro assays demonstrated that certain derivatives exhibited high zones of inhibition, indicating their potential as novel antibacterial agents. The mechanism involves the interaction of these compounds with the active sites of bacterial enzymes, which can lead to effective inhibition of bacterial growth .

Anticancer Properties

Another promising application is in the field of oncology. Research has indicated that compounds derived from 4-(Pyridin-2-yl)thiophene-2-carboxylic acid possess cytotoxic effects against various cancer cell lines. For example, studies have shown that specific derivatives can induce apoptosis in breast cancer cells, suggesting their potential use as anticancer agents . The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can significantly enhance the anticancer activity of these compounds.

Materials Science

Organic Electronics

The unique electronic properties of 4-(Pyridin-2-yl)thiophene-2-carboxylic acid make it a candidate for applications in organic electronics. Its ability to act as a building block in the synthesis of conductive polymers and organic semiconductors has been explored. These materials are crucial for developing organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (OFETs). The incorporation of pyridine and thiophene units can enhance charge mobility and stability in these applications .

Catalysis

Oxidation Catalysis

4-(Pyridin-2-yl)thiophene-2-carboxylic acid has also been investigated for its role in catalysis, particularly in oxidation reactions. It has been utilized as a ligand in metal-catalyzed reactions, where it facilitates the oxidation of various substrates under mild conditions. The presence of the pyridine moiety enhances the coordination with metal centers, improving catalytic efficiency and selectivity .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntibacterial AgentsEffective against ESBL-producing E. coli
Anticancer AgentsInduces apoptosis in breast cancer cells
Materials ScienceOrganic ElectronicsEnhances charge mobility in conductive polymers
CatalysisOxidation ReactionsImproves efficiency as a ligand in metal catalysis

Case Studies

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at MDPI, several derivatives of 4-(Pyridin-2-yl)thiophene-2-carboxylic acid were synthesized and tested for their antibacterial activity against clinical strains of E. coli. The results indicated that certain compounds exhibited significant antibacterial effects, with notable binding interactions at the active site of beta-lactamase enzymes, which are responsible for antibiotic resistance .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of modified thiophene derivatives derived from 4-(Pyridin-2-yl)thiophene-2-carboxylic acid. The study assessed their cytotoxic effects on various cancer cell lines using MTT assays and found that some derivatives showed enhanced activity compared to standard chemotherapeutic agents, highlighting their potential as new therapeutic options .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Molecular Formula Substituent Positions Key Features
4-(Pyridin-2-yl)thiophene-2-carboxylic acid C₁₀H₇NO₂S Thiophene-2-carboxylic acid; Pyridine-2-yl at C4 Ortho-substituted pyridine enhances dipole interactions and steric effects.
4-(Pyridin-3-yl)thiophene-2-carboxylic acid C₁₀H₇NO₂S Pyridine-3-yl at C4 Meta-substituted pyridine alters electronic distribution and solubility.
4-(4-(Pyridin-4-yl)phenyl)thiophene-2-carboxylic acid C₁₆H₁₁NO₂S Pyridine-4-yl linked via phenyl Extended conjugation improves UV absorption; bulky group reduces solubility.
Thiophene-2-carboxylic acid C₅H₄O₂S No pyridine substituent Simpler structure; lower molecular weight (128.15 g/mol) and acidity (pKa ~2.5).

Key Observations :

  • Electronic Effects: Pyridine’s electron-withdrawing nature lowers the pKa of the carboxylic acid group (estimated pKa ~3.5–4.0) compared to non-substituted thiophene-2-carboxylic acid (pKa ~2.5) .

Mechanistic Insights :

  • Molecular Docking : 4-(Pyridin-2-yl) derivatives show strong binding to COX-2 (ΔG = -10.4 to -10.5 kcal/mol), outperforming standard drugs like diclofenac .
  • Antibacterial Analogs : N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives demonstrate MIC values of 8–32 µg/mL against S. aureus .
Physicochemical Properties
Property 4-(Pyridin-2-yl)thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid Thieno[3,2-b]thiophene-2-carboxylic Acid
Solubility Moderate in DMSO, low in water High in polar solvents Poor due to fused rings
Melting Point 192–195°C (analog data) 128–130°C >250°C (estimated)
Stability Hygroscopic; sensitive to light Stable at RT Thermally stable

Biological Activity

4-(Pyridin-2-yl)thiophene-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, molecular docking analyses, and structure-activity relationships (SAR).

4-(Pyridin-2-yl)thiophene-2-carboxylic acid has the following chemical structure:

  • Molecular Formula : C₉H₇N₁O₂S
  • Molecular Weight : 185.22 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of 4-(pyridin-2-yl)thiophene-2-carboxylic acid exhibit significant antibacterial properties. In particular, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and tested against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains. The compounds 4a and 4c showed the highest activity, with effective inhibition against the β-lactamase enzyme, which is crucial for antibiotic resistance mechanisms in bacteria.

CompoundActivity (MIC μg/mL)Binding Energy (kcal/mol)
4a8-9.5
4c16-8.7
Control>128N/A

The molecular docking studies indicated that these compounds bind effectively to the active site of the β-lactamase enzyme, suggesting a mechanism that could overcome bacterial resistance to common antibiotics .

Anticancer Activity

In addition to antibacterial properties, there is emerging evidence of anticancer activity associated with thiophene derivatives. The compound has been implicated in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

A study reported that certain thiophene derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potential as chemotherapeutic agents.

Cholinesterase Inhibition

Another area of research has focused on the cholinesterase inhibitory activity of related compounds. The ability to inhibit acetylcholinesterase (AChE) is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest that some derivatives possess moderate AChE inhibitory activity, warranting further exploration .

Case Studies

  • Study on Antibacterial Efficacy :
    A comprehensive study evaluated the antibacterial efficacy of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against ESBL-producing E. coli. The study utilized molecular docking techniques to elucidate binding interactions and confirmed high activity for compounds 4a and 4c , which were shown to interact favorably with key residues in the enzyme's active site .
  • Anticancer Research :
    In vitro assays demonstrated that certain thiophene derivatives led to significant reductions in cell viability across multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function, highlighting the need for further investigations into their therapeutic potential .

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